

Technical Comparison Guide: Determination of Absolute Configuration for 2-Amino-1-phenylethanol

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Compound of Interest

Compound Name: 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol

Cat. No.: B15271969

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Executive Summary

2-Amino-1-phenylethanol (APE) is a critical chiral building block for adrenergic agonists and beta-blockers. The biological activity of these drugs is strictly dependent on the stereochemistry at the C1 position. Misassignment of the absolute configuration ((R) vs. (S)) can lead to catastrophic failures in downstream efficacy studies.

This guide evaluates three distinct tiers of stereochemical confirmation, ranging from routine quality control to ab initio structural elucidation. It provides validated protocols for Chiral HPLC, Mosher's NMR Analysis, and Vibrational Circular Dichroism (VCD), comparing their utility in a drug development context.

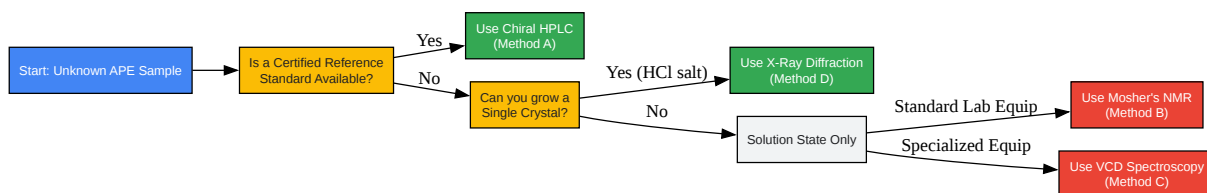
Part 1: Comparative Analysis of Methods

The following table contrasts the primary methods for confirming the configuration of APE.

Feature	Method A: Chiral HPLC	Method B: Mosher's NMR	Method C: VCD Spectroscopy	Method D: X- Ray Crystallography
Primary Use	Routine QC / Purity	Ab Initio Structure Elucidation	Ab Initio Structure Elucidation	Ultimate Proof (Gold Standard)
Reference Standard	REQUIRED (Must have known R/S)	NOT REQUIRED	NOT REQUIRED	NOT REQUIRED
Sample State	Solution (mg scale)	Solution (10-20 mg)	Solution (5-10 mg)	Single Crystal (Solid)
Throughput	High (20 min/sample)	Low (1-2 days)	Medium (2-4 hours)	Low (Days to Weeks)
Cost per Run	Low	Medium (Reagents)	High (Instrument/Soft ware)	High
Self-Validating?	No (Relative method)	Yes (Internal comparison)	Yes (Theory vs. Experiment)	Yes (Direct imaging)

Decision Matrix

Use the following logic to select the appropriate method for your stage of development.



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Figure 1: Decision tree for selecting the stereochemical confirmation method.

Part 2: Detailed Experimental Protocols

Method A: Chiral HPLC (Routine Identification)

Objective: Rapidly distinguish (R) and (S) enantiomers by comparing retention times (

) against a known standard. Caveat: This method cannot determine absolute configuration without a reference standard of known stereochemistry.

Protocol:

- Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 μ m.
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
 - Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the free amine group.
- Flow Rate: 1.0 mL/min.
- Temperature: 25 °C.
- Detection: UV at 254 nm.
- Sample Prep: Dissolve 1 mg of APE in 1 mL of Mobile Phase.

Expected Results:

- The enantiomers will resolve with baseline separation.
- Literature Reference: Typically, on Chiralcel OD-H, the (R)-enantiomer elutes before the (S)-enantiomer, but this must be validated with a standard (e.g., Sigma Aldrich #4561-43-7 for the HCl salt of the R-isomer) [1].

Method B: Mosher's NMR Method (Structural Elucidation)

Objective: Determine absolute configuration ab initio by derivatizing with chiral solvating agents (Mosher's Acid). Mechanism: The reaction forms diastereomeric esters/amides. The magnetic anisotropy of the Mosher reagent's phenyl ring causes predictable shielding/deshielding effects () on the substrate's protons.

Protocol: Since APE is an amino alcohol, the Double Derivatization strategy is recommended to avoid kinetic resolution issues or hydrogen bonding complications.

- Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chloride).
- Reaction (Run in parallel):
 - Tube 1: 10 mg APE + 20 mg (R)-MTPA-Cl + Pyridine- (0.6 mL).
 - Tube 2: 10 mg APE + 20 mg (S)-MTPA-Cl + Pyridine- (0.6 mL).
 - Allow to react for 4 hours to ensure both N-acylation and O-acylation occur.
- Analysis: Acquire H-NMR (400 MHz or higher) for both samples.
- Calculation:
 - Assign the proton signals for the APE skeleton (specifically the methine proton at C1 and the methylene protons at C2).
 - Calculate
 - Note: The "S-MTPA" derivative is formed from the (S)-acid chloride (or (S)-acid). Ensure you track the stereochemistry of the reagent used.

Interpretation (The Sector Rule): Construct the Mosher Model for the O-MTPA ester moiety at C1.

- Configuration Assignment:
 - If protons on the Right side of the plane have

and protons on the Left have

, the configuration is assigned based on the model below.

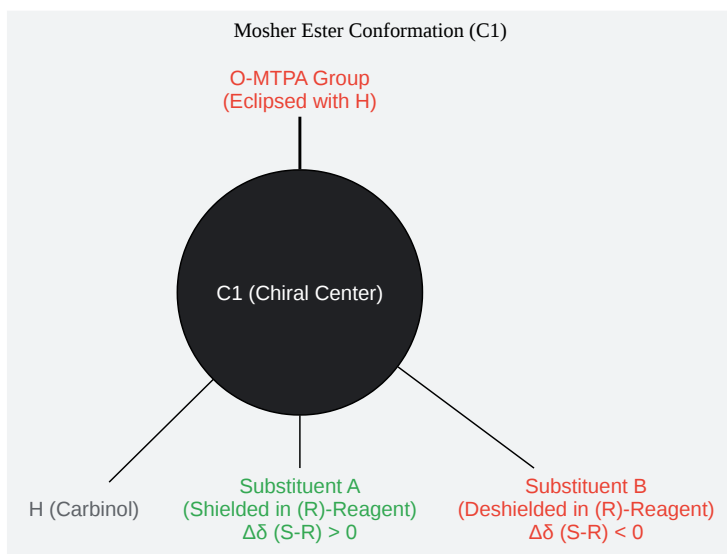


Figure 2: Mosher Model. The Phenyl group of the (R)-MTPA reagent shields Substituent B, causing an upfield shift (smaller δ).

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- For (R)-2-amino-1-phenylethanol:

- The C1 proton is attached to the Phenyl ring and the group.
- Using the standard model, if (S-R) for the protons is positive, and the Phenyl ring protons are negative (or vice versa), this fingerprint confirms the configuration [2].

Method C: Vibrational Circular Dichroism (VCD)

Objective: Determine configuration by comparing experimental IR chirality signatures with calculated Density Functional Theory (DFT) models. Advantage: Non-destructive and requires no derivatization.

Protocol:

- Sample: Dissolve 5-10 mg of APE in or .
- Measurement: Record VCD and IR spectra in the 1000–1800 region.
- Calculation:
 - Perform conformational search (e.g., molecular mechanics).
 - Optimize geometry using DFT (B3LYP/6-31G* level).
 - Calculate VCD spectrum for the (R)-enantiomer.
- Comparison:
 - Overlay the Experimental VCD spectrum with the Calculated (R)-spectrum.

- Match: If the signs of the major bands align, the sample is (R).[1]
- Mirror Image: If the experimental spectrum is the inverse of the calculation, the sample is (S).

Part 3: References

- Thermo Scientific Chemicals.(R)-(-)-2-Amino-1-phenylethanol, 97%, ee 98% Product Specifications. Fisher Scientific. Available at: [\[Link\]](#)
- Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Available at: [\[Link\]](#)
- Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.

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Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
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